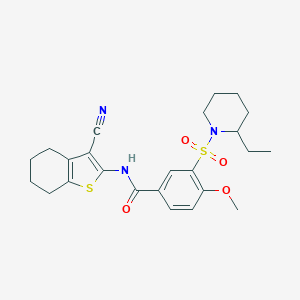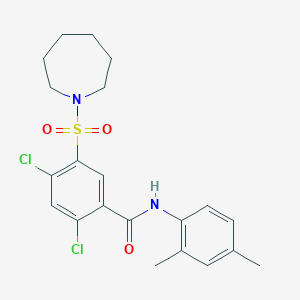![molecular formula C14H17N3OS2 B285391 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285391.png)
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched in the field of oncology. It belongs to the class of compounds known as kinase inhibitors, which target enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
TAK-659 targets several kinases involved in cell signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK). By inhibiting these kinases, TAK-659 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also suppresses the activation of B cells and T cells, which are involved in the immune response to cancer. TAK-659 has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its high selectivity for its target kinases, which reduces the risk of off-target effects. However, like many kinase inhibitors, TAK-659 can have dose-limiting toxicities, such as gastrointestinal disturbances and hematological abnormalities. In addition, TAK-659 may have limited efficacy in certain types of cancer, depending on the specific signaling pathways involved.
Zukünftige Richtungen
Future research on TAK-659 could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in various types of cancer.
2. Identification of biomarkers that could predict response to TAK-659 and guide patient selection.
3. Development of combination therapies that could enhance the efficacy of TAK-659.
4. Investigation of the potential use of TAK-659 in other diseases, such as autoimmune disorders.
5. Optimization of the synthesis and formulation of TAK-659 to improve its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-4-tert-butylthiazole with sodium thiolate to form the thiol intermediate. This intermediate is then reacted with 2-chloro-N-(pyridin-2-yl)acetamide to produce TAK-659 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. In addition, TAK-659 has demonstrated synergistic effects when used in combination with other anticancer agents.
Eigenschaften
Molekularformel |
C14H17N3OS2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)10-8-19-13(16-10)20-9-12(18)17-11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,15,17,18) |
InChI-Schlüssel |
ZWJQGICZYQKFHP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)
![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
![2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B285326.png)
![N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide](/img/structure/B285328.png)
![N-(4-iodophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285329.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
